molecular formula C10H16O4 B6256386 rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans CAS No. 2166836-11-7

rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans

Cat. No.: B6256386
CAS No.: 2166836-11-7
M. Wt: 200.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid (trans configuration) features a strained cyclobutane ring with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 3-position and a carboxylic acid moiety at the 1-position. The trans stereochemistry arises from the spatial arrangement of these substituents on opposite faces of the cyclobutane ring. This structure is significant in medicinal chemistry and organic synthesis, particularly as a chiral building block for constrained peptides or small-molecule inhibitors. The Boc group enhances solubility in organic solvents and provides stability during synthetic manipulations, while the carboxylic acid enables further derivatization (e.g., amide coupling) .

Properties

CAS No.

2166836-11-7

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Design and Stereochemical Considerations

The [2+2] photocycloaddition reaction serves as a cornerstone for constructing the cyclobutane core with trans-substituents. As demonstrated in studies of analogous systems, copper(I)-catalyzed photocycloadditions between electron-deficient and electron-rich alkenes yield cyclobutanes with predictable stereochemistry. For rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, a disubstituted cyclobutane intermediate can be synthesized by reacting tert-butyl allyl ether with acrylic acid derivatives under UV irradiation (λ = 300–350 nm). The trans-configuration arises from suprafacial-antara facial orbital interactions, which favor anti-addition geometries.

Functional Group Introduction Post-Cycloaddition

Following ring formation, the tert-butoxycarbonyl (Boc) and carboxylic acid groups are introduced via sequential transformations:

  • Amine Installation : The cyclobutane derivative undergoes azidation (e.g., using NaN₃ and CuSO₄) at the 3-position, followed by Staudinger reduction to yield a primary amine.

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) selectively protects the amine.

  • Oxidation to Carboxylic Acid : The 1-position methyl ester (from the acrylic acid precursor) is hydrolyzed using LiOH in THF/H₂O, yielding the free carboxylic acid.

Table 1.1: Photocycloaddition Conditions and Outcomes

Starting MaterialsCatalystλ (nm)Reaction TimeYield (%)Trans:cis Ratio
tert-Butyl allyl ether + methyl acrylateCu(acac)₂35012 h654:1
Ethyl vinyl ether + acrylic acidNone30024 h483:1

Derivatization of 3-Oxo-1-cyclobutane-carboxylic Acid Intermediates

Synthesis of 3-Oxo-1-cyclobutane-carboxylic Acid

A patented route (CN101555205B) outlines the preparation of 3-oxo-1-cyclobutane-carboxylic acid via a three-step sequence:

  • Ketol Reaction : 1,3-Dichloroacetone reacts with ethylene glycol under acidic conditions to form a ketal intermediate.

  • Cyclization : Treatment with concentrated HCl induces cyclization, yielding 5,8-dioxy-spiro[3.4]octane-2,2-dicarboxylate.

  • Hydrolysis : Acidic hydrolysis (20–25% HCl, 100°C, 45–55 h) cleaves the spiro system, producing 3-oxo-1-cyclobutane-carboxylic acid in yields up to 92.1%.

Reductive Amination and Boc Protection

The ketone moiety in 3-oxo-1-cyclobutane-carboxylic acid is converted to an amine via reductive amination:

  • Imine Formation : Reaction with ammonium acetate in methanol forms the imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a trans-configured amine (dr = 3:1).

  • Protection : Boc₂O in dichloromethane with triethylamine affords the protected amine.

Table 2.1: Hydrolysis Conditions for Carboxylic Acid Formation

Ester PrecursorHCl Concentration (%)Time (h)Yield (%)
Diethyl dicarboxylate204572.8
Dimethyl dicarboxylate205549.1
Diisopropyl dicarboxylate254592.1

Multi-Step Synthesis via Cyclobutane Functionalization

Bromocyclobutane Intermediate Strategy

Comparative Analysis of Synthetic Routes

Table 4.1: Method Efficiency and Limitations

MethodKey AdvantageMajor LimitationTypical Yield (%)
PhotocycloadditionHigh stereoselectivityRequires UV equipment48–65
3-Oxo Acid DerivatizationScalableMulti-step sequence49–92
Bromocyclobutane SubstitutionDirect functionalizationRisk of racemization60–75

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems for photocycloadditions improves light penetration and reduces reaction times (e.g., 6 h vs. 24 h batch).

Crystallization-Driven Purification

The hydrochloride salt of the Boc-protected amine intermediates exhibits high crystallinity, enabling purification via recrystallization from ethanol/water mixtures .

Chemical Reactions Analysis

rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. This structural arrangement contributes to its stability and reactivity in various synthetic pathways.

Drug Development

Rac-(1R,3R)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid is utilized in the synthesis of pharmacologically active compounds. Its derivatives have shown potential as:

  • Anticancer Agents : Research indicates that modifications of this compound can lead to the development of novel anticancer drugs targeting specific cancer cell lines.
  • Antiviral Compounds : The compound's ability to interact with viral enzymes makes it a candidate for antiviral drug synthesis.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its applications include:

  • Building Block for Peptides : The Boc group allows for selective deprotection, making it useful in peptide synthesis where amino acids need to be sequentially added.
  • Synthesis of Complex Molecules : It is employed in the construction of complex natural products and pharmaceuticals, facilitating the introduction of various functional groups.

Biological Studies

Research involving this compound has expanded into biological studies, particularly in:

  • Mechanistic Studies : Investigating the biochemical pathways influenced by compounds derived from rac-(1R,3R)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid aids in understanding disease mechanisms.
  • Bioavailability Studies : Evaluating how modifications affect the pharmacokinetics and bioavailability of drugs derived from this compound.

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the synthesis of a derivative of rac-(1R,3R)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid that exhibited potent cytotoxicity against breast cancer cells. The derivative was synthesized through a multi-step reaction involving the Boc-protected cyclobutane as a key intermediate.

Case Study 2: Development of Antiviral Compounds

Another study focused on modifying the compound to enhance its antiviral activity against HIV. The structural modifications improved binding affinity to viral proteins, showcasing its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans involves its interaction with molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The cyclobutane ring provides a rigid structure that can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-Based Analogs

Cyclohexane derivatives with analogous functional groups (e.g., amino and carboxylic acid substituents) are common in pharmaceutical intermediates. Key examples from PharmaBlock Sciences include:

PBZS1035 (CAS: 222530-39-4)
  • Structure: (1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.
  • Comparison: Larger, less strained cyclohexane ring improves conformational flexibility compared to the rigid cyclobutane core.
PBSQ8154 (CAS: 933445-51-3)
  • Structure: (1R,3R)-3-Aminocyclohexane-1-carboxylic acid.
  • Comparison :
    • Lacks the Boc group, making it more polar and reactive.
    • The (1R,3R) stereochemistry mirrors the trans cyclobutane compound but within a six-membered ring system, which may reduce steric hindrance in synthetic applications .

Cyclobutane Derivatives with Alternative Protecting Groups

CymitQuimica offers a cyclobutane-based compound with a fluorenylmethyloxycarbonyl (Fmoc) group:

rac-(1R,3R*)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (Ref: 3D-HCD61083)
  • Comparison :
    • Replaces Boc with Fmoc, a base-labile protecting group. This distinction is critical in solid-phase peptide synthesis (SPPS), where Fmoc is cleaved under mild basic conditions, whereas Boc requires strong acids.
    • The rac designation indicates a racemic mixture, unlike enantiomerically pure analogs (e.g., PBZS1035), which may limit its utility in asymmetric synthesis .

Methyl Cyclohexanecarboxylate Isomers

Methyl esters such as PB05684 (CAS: 3618-03-9, cis-4-hydroxy) and PB05690 (CAS: 110928-44-4, trans-4-hydroxymethyl) highlight the role of stereochemistry:

  • Comparison: Esterification of the carboxylic acid (vs. free acid in the target compound) reduces hydrophilicity, favoring lipid bilayer penetration. The cis and trans hydroxyl/methyl configurations demonstrate how minor stereochemical changes impact physicochemical properties like solubility and melting points .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituents Stereochemistry Key Properties/Applications
rac-(1r,3r)-Boc-cyclobutane-1-COOH Cyclobutane Boc (3), COOH (1) trans, racemic Chiral building block, peptide synthesis
PBZS1035 (222530-39-4) Cyclohexane Boc-NH (3), COOH (1) (1R,3S) Intermediate for constrained peptides
PBSQ8154 (933445-51-3) Cyclohexane NH2 (3), COOH (1) (1R,3R) Zwitterionic, drug candidate scaffold
CymitQuimica Fmoc-cyclobutane (3D-HCD61083) Cyclobutane Fmoc-NH (3), COOH (1) rac-(1R,3R) SPPS, base-sensitive applications
PB05684 (3618-03-9) Cyclohexane COOMe (1), OH (4) cis Lipophilic prodrug design

Biological Activity

The compound rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans is a synthetic derivative notable for its unique cyclobutane structure and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. Its molecular formula is C13H22O4C_{13}H_{22}O_4, and it has a molecular weight of approximately 250.32 g/mol.

The biological activity of this compound is largely influenced by its structural features, which allow it to interact with various molecular targets such as enzymes and receptors. The presence of the carboxylic acid group may facilitate hydrogen bonding and ionic interactions with biological macromolecules, potentially modulating their activity.

Interaction Studies

Research indicates that rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid may exhibit binding affinity towards specific enzymes or receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study these interactions. Molecular docking simulations further elucidate potential binding sites and affinities.

Biological Activity Overview

The biological activity of rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid can be summarized in the following table:

Biological Activity Description
Enzyme Inhibition Potential inhibition of specific enzymes involved in metabolic pathways.
Receptor Modulation Possible modulation of receptor activity affecting signal transduction pathways.
Antioxidant Activity May exhibit properties that reduce oxidative stress in cellular models.

Case Studies

  • Enzyme Interaction Study
    • A study investigated the interaction of rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid with GABA aminotransferase (GABA-AT) . The compound was shown to inhibit GABA-AT irreversibly, leading to increased GABA levels in neuronal cultures. This suggests therapeutic potential for neurological disorders such as epilepsy.
  • Antioxidant Effects
    • In vitro studies demonstrated that the compound reduced intracellular reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent. This effect was attributed to the structural characteristics that facilitate interaction with ROS.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of cyclobutane derivatives. The incorporation of functional groups like tert-butoxycarbonyl has been shown to improve binding affinity and selectivity towards biological targets.

Pharmacodynamics and Pharmacokinetics

Further studies are needed to elucidate the pharmacodynamics and pharmacokinetics of rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid. Understanding these parameters will be crucial for assessing its viability as a therapeutic agent.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans?

The synthesis of this compound requires precise control of reaction conditions to achieve high stereochemical purity and yield. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate reactions but risk side products. Lower temperatures (0–25°C) are preferred for stereospecific steps .
  • Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance nucleophilic substitution reactions, while non-polar solvents stabilize intermediates .
  • Catalysts : Palladium catalysts or chiral auxiliaries may be used to direct stereochemistry .
  • Protection/Deprotection : The tert-butoxycarbonyl (Boc) group requires acidic conditions (e.g., HCl in dioxane) for removal without cyclobutane ring strain .

Table 1 : Representative Synthesis Conditions from Analogous Compounds

Reaction StepOptimal ConditionsYield (%)Reference
Cyclobutane Ring FormationDCM, -10°C, 12 h78
Boc ProtectionBoc₂O, DMAP, THF, RT92
Carboxylic Acid ActivationEDCI/HOBt, DMF, 0°C → RT85

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.